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molecular formula C13H8F3NO3 B117582 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 94695-52-0

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B117582
M. Wt: 283.2 g/mol
InChI Key: NMASXYCNDJMMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04771054

Procedure details

To 17.6 g (66.6 mmol) of the 2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid was added 14.6 g (~1.5 equivalents) of triethylorthoformate and 16.19 g (2.38 equivalents) of acetic anhydride. The mixture was refluxed for two hours at 120° (and was then cooled to 80° C. and concentrated in vacuo. The mixture was diluted with t-butanol, cooled to 10° C., and 3.8 g (1.05 equivalents) of cyclopropylamine in 120 ml of t-butanol was added. The mixture was stirred at 20° C. for 30 minutes and then warmed to 50° C. overnight. At this temperature 7.5 g of potassium t-butoxide was added in 50 ml of t-butanol and the mixture was stirred for four hours. It was filtered and the solids dissolved in 250 ml of hot acetic acid and 200 ml of 3N hydrochloric acid was added in portions over four hours at 100° C. The mixture was cooled and the solids collected to give 15.44 g (82%) of the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 226°-228° C.
Name
2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
16.19 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:11](=[O:16])[CH2:12][C:13]([OH:15])=[O:14].[CH2:17](OC(OCC)OCC)C.C(OC(=O)C)(=O)C.[CH:34]1([NH2:37])[CH2:36][CH2:35]1.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[CH:34]1([N:37]2[C:2]3[C:3](=[CH:4][C:5]([F:10])=[C:6]([F:9])[C:7]=3[F:8])[C:11](=[O:16])[C:12]([C:13]([OH:15])=[O:14])=[CH:17]2)[CH2:36][CH2:35]1 |f:4.5|

Inputs

Step One
Name
2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid
Quantity
17.6 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1F)F)F)C(CC(=O)O)=O
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
16.19 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for two hours at 120° (and
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The mixture was diluted with t-butanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50° C. overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
It was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the solids dissolved in 250 ml of hot acetic acid
ADDITION
Type
ADDITION
Details
200 ml of 3N hydrochloric acid was added in portions over four hours at 100° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solids collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.44 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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